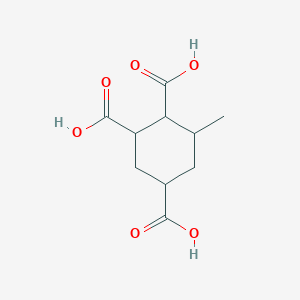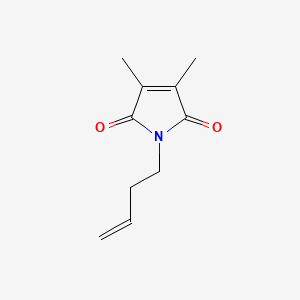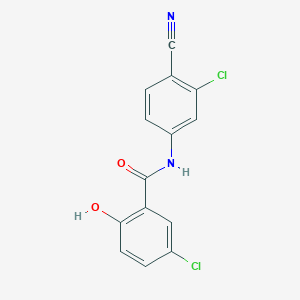![molecular formula C18H18O2 B12594497 1,1'-[Ethane-1,2-diylbis(oxy)]di(cycloocta-1,3,5,7-tetraene) CAS No. 510706-00-0](/img/structure/B12594497.png)
1,1'-[Ethane-1,2-diylbis(oxy)]di(cycloocta-1,3,5,7-tetraene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Ethane-1,2-diylbis(oxy)]di(cycloocta-1,3,5,7-tetraene) is a complex organic compound characterized by its unique structure, which includes two cyclooctatetraene rings connected by an ethane-1,2-diylbis(oxy) bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Ethane-1,2-diylbis(oxy)]di(cycloocta-1,3,5,7-tetraene) typically involves the reaction of cyclooctatetraene with ethylene glycol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Ethane-1,2-diylbis(oxy)]di(cycloocta-1,3,5,7-tetraene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the cyclooctatetraene rings.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated pressure.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents, solvents like dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Hydrogenated products with saturated cyclooctatetraene rings.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
1,1’-[Ethane-1,2-diylbis(oxy)]di(cycloocta-1,3,5,7-tetraene) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its ability to modulate biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,1’-[Ethane-1,2-diylbis(oxy)]di(cycloocta-1,3,5,7-tetraene) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that can influence various chemical and biological processes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, which are crucial in many biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-[Ethane-1,2-diylbis(oxy)]di(cyclohexane)
- 1,1’-[Ethane-1,2-diylbis(oxy)]di(cyclopentadiene)
- 1,1’-[Ethane-1,2-diylbis(oxy)]di(cycloheptatriene)
Uniqueness
1,1’-[Ethane-1,2-diylbis(oxy)]di(cycloocta-1,3,5,7-tetraene) is unique due to its larger ring size and the presence of multiple double bonds in the cyclooctatetraene rings. This structural feature imparts distinct chemical reactivity and potential for forming diverse coordination complexes, setting it apart from similar compounds with smaller or less conjugated rings.
Propiedades
Número CAS |
510706-00-0 |
|---|---|
Fórmula molecular |
C18H18O2 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
2-(cyclooctatetraenyloxy)ethoxycyclooctatetraene |
InChI |
InChI=1S/C18H18O2/c1-3-7-11-17(12-8-4-1)19-15-16-20-18-13-9-5-2-6-10-14-18/h1-14H,15-16H2 |
Clave InChI |
UVEHOCJZCPBFJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=CC(=CC=C1)OCCOC2=CC=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-{[4-(Decyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12594435.png)
![2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)-](/img/structure/B12594437.png)
![Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate](/img/structure/B12594443.png)
![1-[(3,5-Diaminopyridin-2-yl)oxy]propan-2-ol](/img/structure/B12594444.png)


![Benzamide, 3-methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopropyl]-](/img/structure/B12594464.png)

![1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one](/img/structure/B12594478.png)

![Butanoic acid, 3-[methyl[(1S)-1-phenylethyl]amino]-, methyl ester, (3S)-](/img/structure/B12594487.png)
